The Function of Aconitate Decarboxylase 1 (ACOD1) in Human Immune Cells: An In-depth Technical Guide
The Function of Aconitate Decarboxylase 1 (ACOD1) in Human Immune Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of ACOD1 Function in Immunity
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a mitochondrial enzyme that has emerged as a critical regulator of immunometabolism and inflammation.[1][2][3] In human immune cells, particularly those of the myeloid lineage such as macrophages, monocytes, and dendritic cells, ACOD1 expression is strongly induced in response to pro-inflammatory stimuli.[4][5][6] These stimuli include pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and cytokines such as interferons (IFNs) and Tumor Necrosis Factor (TNF).[4][7][8]
The primary and most well-characterized function of ACOD1 is to catalyze the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to produce the metabolite itaconate.[6][9][10] This metabolic diversion represents a key immunometabolic checkpoint that profoundly influences the functional state of the immune cell.[6][10] Itaconate itself is a bioactive molecule with a dual role, capable of exerting both anti-inflammatory and pro-inflammatory effects, in addition to direct antimicrobial activities.[1][2] The function of ACOD1 is therefore intrinsically linked to the pleiotropic effects of itaconate on immune cell signaling, metabolic reprogramming, and pathogen control.[1][10]
Data Presentation: Quantitative Insights into ACOD1 and Itaconate
Quantitative data is essential for understanding the dynamics of the ACOD1-itaconate axis in human immune cells. The following tables summarize key quantitative parameters related to ACOD1's enzymatic activity, its expression, and the resulting itaconate concentrations.
Table 1: Kinetic Parameters of Human ACOD1
| Parameter | Value | Species | Notes |
| kcat (s⁻¹) | ~0.94 | Human | Catalytic turnover number for the conversion of cis-aconitate to itaconate.[11] |
| KM (mM) | ~0.61 | Human | Michaelis constant, representing the substrate concentration at half-maximal velocity.[11] |
| kcat/KM (s⁻¹mM⁻¹) | ~1.54 | Human | Catalytic efficiency of the enzyme.[11] |
Table 2: Itaconate Concentrations in Activated Human Macrophages
| Cell Type | Stimulus | Itaconate Concentration (µM) | Notes |
| Human Macrophages | Inflammatory Stimuli | ~60 | Intracellular concentration. This is notably lower than in murine macrophages (3-8 mM).[1][3] |
Table 3: Inhibitory Effects of Itaconate Derivatives on Cytokine Production
| Compound | Cytokine | Cell Type | IC50 | Notes |
| 4-Octyl Itaconate (4-OI) | IL-1β | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~25 µM | 4-OI is a cell-permeable derivative of itaconate.[12] |
| Dimethyl Fumarate (DMF) | IL-1β | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~50 µM | DMF is another electrophilic compound with similar properties.[12] |
Signaling Pathways and Regulatory Networks
The expression of ACOD1 and the subsequent actions of itaconate are integrated into complex signaling networks that fine-tune the immune response.
ACOD1 Gene Expression Signaling Pathway
The induction of the ACOD1 gene is a hallmark of myeloid cell activation. It is primarily controlled by transcription factors downstream of pattern recognition receptors like Toll-like receptor 4 (TLR4).
Itaconate-Mediated Inhibition of the NLRP3 Inflammasome
Itaconate is a potent negative regulator of the NLRP3 inflammasome, a key platform for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Itaconate exerts this effect through direct covalent modification of NLRP3.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ACOD1 and itaconate in human immune cells.
Protocol 1: Quantification of Itaconate in Human Macrophages by LC-MS/MS
This protocol is adapted from established methods for the sensitive detection of itaconate in biological samples.[13][14][15][16]
1. Cell Culture and Stimulation:
-
Culture human monocyte-derived macrophages (hMDMs) or THP-1 cells to the desired density.
-
Stimulate cells with an appropriate agonist (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) for a specified time course (e.g., 6, 12, 24 hours). Include unstimulated controls.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727)/water solution to each well of a 6-well plate.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Include an internal standard solution (e.g., ¹³C₅-itaconate) in the extraction solvent to control for extraction efficiency and matrix effects.
-
Vortex the samples vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10:90 methanol:water with 0.2% formic acid).[15]
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 column (2.1 x 100 mm).[13]
-
Mobile Phase A: Water with 0.1-0.2% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1-0.2% formic acid.
-
Gradient: A suitable gradient to separate itaconate from its isomers and other TCA cycle intermediates.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Itaconate: Q1: 129.1 m/z -> Q3: 85.1 m/z or 111.1 m/z.
-
¹³C₅-Itaconate (ISTD): Q1: 133.9 m/z -> Q3: 89.0 m/z.[13]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of itaconic acid prepared in the same matrix as the samples.
-
Quantify the amount of itaconate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: ACOD1 Enzyme Activity Assay
This protocol describes a spectrophotometric method for measuring ACOD1 activity in cell lysates, adapted from a recently developed assay.[17]
1. Lysate Preparation:
-
Harvest stimulated and unstimulated human immune cells (e.g., hMDMs or THP-1 cells).
-
Lyse the cells in a suitable buffer (e.g., a buffer compatible with enzyme assays, avoiding high concentrations of phosphate (B84403) which can be inhibitory).[11]
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
-
In a 96-well plate, set up the reaction mixture containing:
-
Cell lysate (containing a known amount of total protein, e.g., 50-100 µg).
-
Reaction buffer (e.g., 200 mM HEPES, pH 7.0).[9]
-
Substrate: cis-aconitate (at a concentration around its KM, e.g., 0.5-1 mM).
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an acid like trichloroacetic acid).
3. Itaconate Detection (Fürth-Herrmann Reaction):
-
To the quenched reaction mixture, add pyridine (B92270) followed by acetic anhydride.
-
Heat the mixture (e.g., at 60°C) to allow for color development. The reaction between itaconate and the reagents will produce a colored product.
-
Measure the absorbance at two wavelengths, 386 nm and 440 nm, using a spectrophotometer. The ratio of absorbance at these wavelengths can be used to distinguish and quantify itaconate from the remaining cis-aconitate.
4. Data Analysis:
-
Create a standard curve using known concentrations of itaconate.
-
Calculate the amount of itaconate produced in the enzymatic reaction from the standard curve.
-
Express the ACOD1 activity as the rate of itaconate production per unit of time per amount of total protein (e.g., nmol/min/mg).
Protocol 3: CRISPR-Cas9 Mediated Knockout of ACOD1 in Primary Human Monocytes
This protocol provides a framework for generating ACOD1 knockout in primary human monocytes using ribonucleoprotein (RNP) delivery, based on established methods.[18][19][20][21][22]
1. Isolation of Human Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 microbeads.
2. Preparation of CRISPR-Cas9 RNPs:
-
Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the human ACOD1 gene to ensure a functional knockout.
-
Resuspend lyophilized sgRNA and recombinant Cas9 protein in appropriate buffers.
-
Form the RNP complex by incubating the Cas9 protein and the sgRNA at a specific molar ratio (e.g., 1:2) at room temperature for 10-20 minutes.
3. Nucleofection of Monocytes:
-
Resuspend the purified CD14+ monocytes in a nucleofection buffer suitable for primary human monocytes (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit).
-
Add the pre-formed ACOD1-targeting RNPs to the cell suspension. Include a non-targeting sgRNA as a negative control.
-
Transfer the cell/RNP mixture to a nucleofection cuvette.
-
Electroporate the cells using a nucleofector device with an optimized program for human monocytes (e.g., Lonza 4D-Nucleofector, pulse code DK-100).[21]
4. Post-Nucleofection Culture and Differentiation:
-
Immediately after nucleofection, transfer the cells into pre-warmed culture medium.
-
Allow the cells to rest for a few hours before adding differentiation supplements.
-
Differentiate the edited monocytes into macrophages by culturing them in medium containing M-CSF or GM-CSF for 6-7 days. This period also allows for the turnover of any existing ACOD1 protein.
5. Validation of Knockout:
-
Genotypic Validation: Extract genomic DNA from a fraction of the edited cells. Use PCR to amplify the targeted region of the ACOD1 gene, followed by Sanger sequencing and analysis using a tool like TIDE (Tracking of Indels by Decomposition) to quantify the percentage of knockout alleles.
-
Phenotypic Validation: Lyse the differentiated macrophages and perform a Western blot to confirm the absence of the ACOD1 protein. As a functional validation, stimulate the cells with LPS/IFN-γ and measure itaconate production by LC-MS/MS to confirm the loss of function.
Conclusion
ACOD1 stands as a central hub in the metabolic and inflammatory landscape of human immune cells. Its induction and the subsequent production of itaconate orchestrate a complex and context-dependent immunomodulatory program. The ability of itaconate to directly modify key signaling proteins, such as NLRP3, highlights a direct link between metabolic shifts and the control of inflammatory pathways. A thorough understanding of the quantitative aspects, signaling networks, and experimental manipulation of the ACOD1-itaconate axis is paramount for researchers aiming to unravel the intricacies of immunometabolism and for professionals seeking to develop novel therapeutic strategies for a wide range of inflammatory and infectious diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Itaconate confers tolerance to late NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 4. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aconitate decarboxylase 1/itaconate pathway modulates immune dysregulation and associates with cardiovascular disease markers in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbilu.uni.lu [orbilu.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient gene knockout in primary human and murine myeloid cells by non-viral delivery of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR-Cas9-Induced Gene Editing in Primary Human Monocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Efficient generation of isogenic primary human myeloid cells using CRISPR-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR-Cas9-Induced Gene Editing in Primary Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
